molecular formula C11H17N3 B1283890 6-(Azepan-1-yl)pyridin-3-amine CAS No. 850040-18-5

6-(Azepan-1-yl)pyridin-3-amine

Cat. No.: B1283890
CAS No.: 850040-18-5
M. Wt: 191.27 g/mol
InChI Key: OZECTFWTIKJUJU-UHFFFAOYSA-N
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Description

“6-(Azepan-1-yl)pyridin-3-amine” is a chemical compound with the empirical formula C11H17N3 . It has a molecular weight of 191.27 g/mol . This compound is provided in solid form .


Molecular Structure Analysis

The SMILES string for “this compound” is NC1=CN=C(C=C1)N2CCCCCC2 . The InChI is 1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid . Unfortunately, other specific physical and chemical properties such as appearance, odor, and solubility are not available in the search results.

Scientific Research Applications

Enantioselective Functionalization

Saturated aza-heterocycles like 6-(Azepan-1-yl)pyridin-3-amine are key in developing bioactive compounds and therapeutic agents. A significant application is in enantioselective functionalization. This process involves α-methylene C–H bonds of amines, including azepanes, to prepare α-arylated amines. It's crucial for drug discovery, offering high enantioselectivities and exclusive regioselectivity in various steric environments (Jain, Verma, Xia, & Yu, 2016).

Synthesis of Cyclic Amines

Another application is in the synthesis of cyclic amines. Techniques like iron-catalyzed hydrosilylation of diacids in the presence of amines allow for creating N-substituted cyclic amines, including azepanes. This method is pivotal in producing various N-alkylated and arylated cyclic amine derivatives, contributing significantly to pharmaceutical development (Wei, Netkaew, Wu, & Darcel, 2020).

Conversion from Chiral α-Amino Acids

Conversion of chiral α-amino acids to enantiomerically pure 3-amino cyclic amines, such as 3-amino pyrrolidine and 3-amino azepane, is another application. This synthesis is achieved from natural α-amino acids like L-aspartic acid, highlighting the compound's role in the production of enantiomerically pure substances (Moon & Lee, 1998).

Hydroaminoalkylation for Synthesis of N-heterocycles

The compound plays a role in hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles. This process, involving alkylated piperidines, piperazines, and azepanes, leads to the creation of various N-heterocycles crucial in pharmaceuticals (Payne et al., 2013).

Arylation of Saturated Cyclic Amines

Arylation of saturated cyclic amines, including azepanes, represents another application. It involves functionalizing these amines via transition-metal-catalyzed sp(3) C-H activation, which has emerged as a powerful method for diversifying the structures of cyclic amines, thereby enhancing their utility in various fields, especially in medicinal chemistry (Peschiulli et al., 2013).

N-Alkylation of Amines with Alcohols

The compound is involved in the N-alkylation of amines with alcohols. This catalytic reaction, using primary and secondary amines, leads to the formation of secondary and tertiary amines, which are important in various chemical and pharmaceutical applications (Chang, Nakajima, & Ozawa, 2013).

Safety and Hazards

The safety data sheet indicates that “6-(Azepan-1-yl)pyridin-3-amine” is a non-combustible solid . The flash point is not applicable . In case of first aid measures, it’s advised to consult a physician and show the safety data sheet to the doctor in attendance .

Properties

IUPAC Name

6-(azepan-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZECTFWTIKJUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588186
Record name 6-(Azepan-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850040-18-5
Record name 6-(Azepan-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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